molecular formula C8H8N2O4 B6605764 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylicacid CAS No. 2121932-86-1

2-amino-6-(methoxycarbonyl)pyridine-3-carboxylicacid

Cat. No.: B6605764
CAS No.: 2121932-86-1
M. Wt: 196.16 g/mol
InChI Key: XIZRNDBRDZYKCD-UHFFFAOYSA-N
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Description

2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position, a methoxycarbonyl group at the sixth position, and a carboxylic acid group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-3-carboxypyridine with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Amino-3-carboxypyridine: Lacks the methoxycarbonyl group.

    6-Methoxycarbonylpyridine-3-carboxylic acid: Lacks the amino group.

    2-Amino-6-methylpyridine-3-carboxylic acid: Has a methyl group instead of a methoxycarbonyl group.

Uniqueness: 2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid is unique due to the presence of both the amino and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-6-methoxycarbonylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(13)5-3-2-4(7(11)12)6(9)10-5/h2-3H,1H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZRNDBRDZYKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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